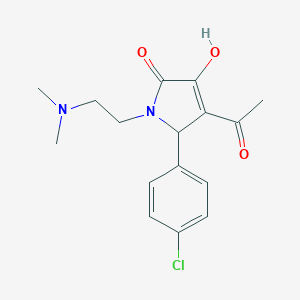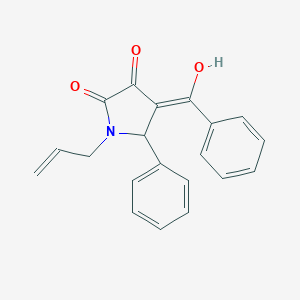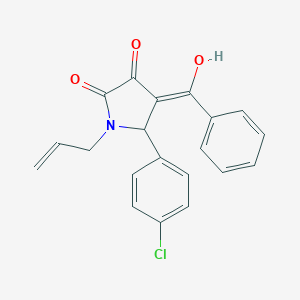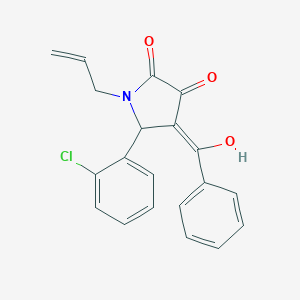![molecular formula C21H21ClN4O2S B282599 N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, also known as CDK2 inhibitor, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a selective inhibitory effect on cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell division and proliferation.
作用機序
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor binds to the ATP-binding site of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide and inhibits its kinase activity. This prevents the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition from G1 to S phase of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, with minimal inhibition of other CDKs. It has also been found to have good pharmacokinetic properties, including high solubility and bioavailability. In animal studies, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been shown to have anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor is its selectivity for N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which reduces the risk of off-target effects. However, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor. One direction is to develop more potent and selective N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitors with longer half-lives and lower toxicity. Another direction is to investigate the combination of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor with other targeted therapies or immunotherapies for cancer treatment. Finally, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor may also have potential applications in other diseases, such as viral infections and neurodegenerative diseases, which warrant further investigation.
合成法
The synthesis of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor involves a multi-step process that includes the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate product, which is then reacted with 4-(dimethylamino)benzaldehyde to produce the final product. The yield of this synthesis method is approximately 40%, and the purity of the product can be verified using NMR and HPLC analysis.
科学的研究の応用
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which is overexpressed in many types of cancer cells. By inhibiting N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis. N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
分子式 |
C21H21ClN4O2S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-25(2)17-10-4-14(5-11-17)12-18-20(28)26(3)21(24-18)29-13-19(27)23-16-8-6-15(22)7-9-16/h4-12H,13H2,1-3H3,(H,23,27)/b18-12+ |
InChIキー |
CAIBCSUBZGGOFO-LDADJPATSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)






![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)
